
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine is a chemical compound with the molecular formula C9H11BrF3NSi and a molecular weight of 298.1750496 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a trimethylsilanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves several steps. One common method includes the following steps :
Preparation of 2-hydrazino-6-trifluoromethylpyridine: This is achieved by reacting 2-chloro-6-trifluoromethylpyridine with hydrazine hydrate in isopropanol at room temperature. The reaction mixture is then heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain the desired product.
Bromination: The 2-hydrazino-6-trifluoromethylpyridine is then reacted with bromine in chloroform at room temperature. The reaction mixture is heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain 2-bromo-6-trifluoromethylpyridine.
Trimethylsilylation: Finally, the 2-bromo-6-trifluoromethylpyridine is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to obtain this compound.
Análisis De Reacciones Químicas
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical reactions, such as substitution, oxidation, and reduction . The presence of the trifluoromethyl and trimethylsilanyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine can be compared with other similar compounds, such as:
2-Bromo-6-trifluoromethylpyridine: This compound lacks the trimethylsilanyl group and has different reactivity and applications.
2-Bromo-3-trifluoromethylpyridine: This compound has the trifluoromethyl group in a different position on the pyridine ring, leading to different chemical properties and reactivity.
2-Chloro-6-trifluoromethylpyridine: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in various fields of scientific research and industry.
Propiedades
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHPOCAXAGWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
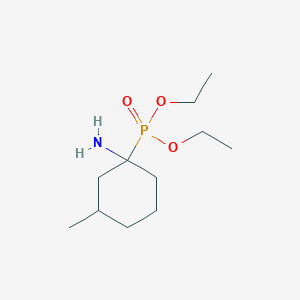
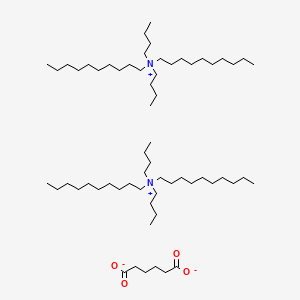

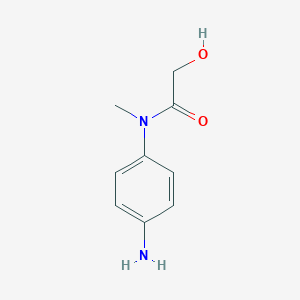
![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)

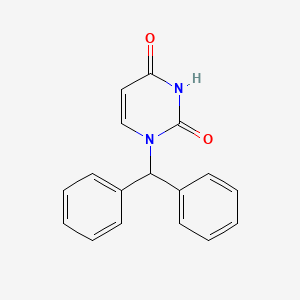
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
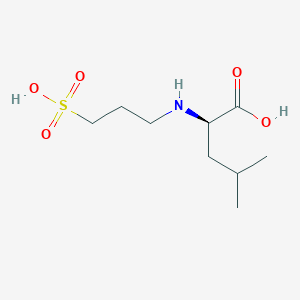

![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
